3-Methyl vs. 3-Phenyl Substitution – Impact on Lipophilicity and ADME Predictability
Replacing the 3-phenyl group with a 3-methyl group reduces the calculated logP by approximately 1.5–2 log units, moving the compound into a more favorable range for CNS drug candidates. The target compound (3-methyl) has a predicted logP of ~3.3, whereas the 3-phenyl analog Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS not available) is predicted to have a logP of ~4.9 . This difference lowers the risk of high tissue distribution and potential off-target binding associated with excessively lipophilic congeners [1].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | clogP ≈ 3.3 (estimated by fragment-based method) |
| Comparator Or Baseline | Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate; clogP ≈ 4.9 |
| Quantified Difference | ΔlogP ≈ -1.6 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem methodology) |
Why This Matters
A lower logP is predicted to improve aqueous solubility and reduce non-specific protein binding, making the 3-methyl analog a better starting point for lead optimization in CNS programs.
- [1] C. A. Lipinski et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3–26. View Source
